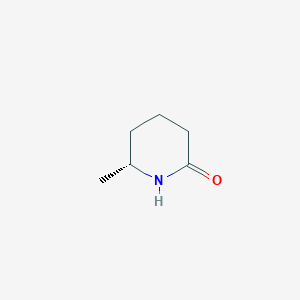

(R)-6-Methylpiperidin-2-one

Description

Significance of the Piperidinone Ring System in Organic Synthesis

The piperidinone framework, a six-membered nitrogen-containing heterocycle with a carbonyl group, is a recurring motif in a vast array of biologically active molecules and natural products. researchgate.netnih.gov Its prevalence has established it as a crucial building block in the pharmaceutical industry. researchgate.net Piperidinone derivatives serve as key intermediates in the synthesis of complex molecular architectures, including various alkaloids and therapeutic agents. ub.eduresearchgate.netresearchgate.net The inherent reactivity of the lactam (a cyclic amide) and the potential for substitution at various positions on the ring make piperidinones versatile synthons for organic chemists.

Stereochemical Importance of Chiral Piperidinone Derivatives

The introduction of chirality into the piperidinone scaffold dramatically increases its significance, as the three-dimensional arrangement of atoms is often critical for biological function. Chiral piperidinone derivatives are invaluable in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. acs.org The conformational rigidity of the piperidinone ring, combined with the defined stereochemistry of its substituents, allows for precise control over the spatial orientation of functional groups, which is paramount in designing molecules that interact selectively with biological targets like enzymes and receptors. acs.orgresearchgate.net

Overview of Research Trends in Asymmetric Synthesis of Heterocyclic Compounds

The demand for enantiopure compounds has driven significant innovation in the field of asymmetric synthesis. Modern research focuses on the development of highly selective and efficient methods for constructing chiral heterocyclic compounds. Key trends include the use of chiral auxiliaries, which temporarily impart stereochemical control and are later removed, and the application of catalysis, including both metal-based and organocatalysis, to achieve high levels of enantioselectivity. mmu.ac.uk Furthermore, biocatalysis, employing enzymes like transaminases, has emerged as a powerful and environmentally benign approach for the synthesis of chiral amines and their derivatives, including piperidinones. researchgate.netresearchgate.netrsc.org These methods are constantly being refined to improve yields, reduce waste, and expand the scope of accessible chiral structures.

Chemical Profile of (R)-6-Methylpiperidin-2-one

This compound is a chiral lactam that has garnered attention as a valuable building block in asymmetric synthesis. Its specific stereochemistry and functional groups make it a useful starting material for the construction of more complex chiral molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 68330-73-4 |

| Boiling Point | 254.0 ± 9.0 °C (Predicted) ub.edu |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) ub.edu |

| pKa | 16.67 ± 0.40 (Predicted) ub.edu |

| Appearance | Not specified in provided sources |

| Solubility | Not specified in provided sources |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound. While a comprehensive set of spectra for this specific enantiomer is not detailed in the provided search results, general spectroscopic features for 6-methylpiperidin-2-one (B167070) can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl group, the methine proton at the chiral center (C6), and the methylene (B1212753) protons of the piperidinone ring. The chemical shifts and coupling constants of these signals would be crucial for confirming the structure and stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the chiral carbon atom (C6), the methyl carbon, and the three methylene carbons of the ring.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, which is a key piece of data for confirming its identity.

Synthesis of this compound

The enantioselective synthesis of this compound is a key area of research, as its availability in high optical purity is essential for its use as a chiral building block. Various strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and biocatalysis.

Enantioselective Synthetic Routes

Use of Chiral Auxiliaries

One established method for the asymmetric synthesis of substituted piperidinones involves the use of chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile intermediates. ub.eduresearchgate.netresearchgate.net In this approach, a prochiral δ-oxo acid derivative is condensed with a chiral amino alcohol, such as (R)-phenylglycinol, to form a bicyclic lactam. mdpi.com This process can proceed with dynamic kinetic resolution, leading to a high degree of stereoselectivity. ub.edu The chiral auxiliary then directs the stereoselective introduction of substituents onto the piperidinone ring. Subsequent removal of the auxiliary yields the desired enantiopure piperidinone.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical approach to enantioselective synthesis. While specific examples detailing the catalytic asymmetric synthesis solely for this compound are not abundant in the provided search results, general strategies for related structures are well-documented. These include the use of chiral metal complexes to catalyze cyclization reactions that form the piperidinone ring with high enantioselectivity. semanticscholar.org

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and lactams. The use of ω-transaminases has been shown to be a highly effective method for producing optically pure amines from corresponding ketones, which can then be cyclized to form piperidinones. researchgate.netresearchgate.net

Enzymatic Resolution

Enzymatic kinetic resolution is a common biocatalytic strategy. This involves the use of an enzyme, often a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high optical purity. nih.gov For instance, a racemic mixture of 6-methylpiperidin-2-one could potentially be resolved using a lipase that selectively acylates or hydrolyzes one of the enantiomers.

Asymmetric Synthesis using Transaminases

A more direct biocatalytic route involves the use of transaminases. An (R)-selective ω-transaminase can be employed to convert a suitable keto-acid or keto-ester precursor directly into the corresponding (R)-amino acid or ester. Subsequent spontaneous or catalyzed intramolecular cyclization (lactamization) would then yield this compound in high enantiomeric excess. researchgate.netresearchgate.net This method is particularly attractive for industrial applications due to its high selectivity, mild reaction conditions, and environmental compatibility. rsc.org A notable example is the amination/lactamization cascade for the preparation of 6-methylpiperidin-2-one in high isolated yield and in enantiopure form. researchgate.net

Applications in Research

This compound serves as a valuable chiral synthon in organic synthesis, particularly for the construction of more complex and biologically active molecules.

As a Chiral Building Block

The primary application of this compound in research is as a chiral building block. Its defined stereocenter at the 6-position makes it an ideal starting material for the synthesis of various substituted piperidine (B6355638) derivatives with controlled stereochemistry. The lactam functionality can be readily manipulated, for example, through reduction to the corresponding piperidine or by reaction at the carbonyl group, to introduce further diversity.

Role in the Synthesis of Natural Products and Analogues

Chiral piperidinones, including derivatives of this compound, are key intermediates in the total synthesis of numerous alkaloids and other natural products. ub.eduresearchgate.netresearchgate.net The piperidine scaffold is a common feature in many biologically active alkaloids, and the ability to introduce substituents in a stereocontrolled manner is crucial for achieving the correct stereochemistry of the final target molecule. researchgate.net For instance, chiral lactams have been instrumental in the enantioselective synthesis of piperidine alkaloids like (-)-anabasine. mdpi.com While a direct total synthesis of a natural product starting specifically from this compound was not explicitly detailed in the search results, its potential as a precursor for such endeavors is clear based on the extensive use of similar chiral lactams. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMAKUHNMSONL-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for R 6 Methylpiperidin 2 One and Its Chiral Derivatives

Asymmetric Synthesis Methodologies

Asymmetric synthesis is paramount in producing enantiomerically pure (R)-6-methylpiperidin-2-one. The primary methodologies employed are chemoenzymatic approaches, which offer high selectivity and environmentally benign conditions, and organometallic reagent-mediated alkylations, which provide a powerful tool for carbon-carbon bond formation with stereocontrol.

Chemoenzymatic Approaches

Chemoenzymatic strategies have gained prominence for their exceptional selectivity and operational simplicity in the synthesis of chiral compounds. These methods leverage the catalytic prowess of enzymes to introduce chirality, often with near-perfect enantiomeric excess.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. researchgate.net This enzymatic transformation is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net The reaction mechanism involves a ping-pong bi-bi kinetic sequence where the PLP cofactor acts as an intermediary carrier of the amino group. researchgate.net

The equilibrium of transaminase-catalyzed reactions often lies on the side of the starting materials. thieme-connect.de To drive the reaction towards the desired product, the co-product, often pyruvate (B1213749) when using alanine (B10760859) as the amine donor, must be removed. researchgate.netthieme-connect.de This can be achieved through various strategies, including the use of a lactate (B86563) dehydrogenase (LDH) system to convert pyruvate to lactate or a pyruvate decarboxylase to convert it to acetaldehyde. researchgate.netthieme-connect.de

A notable example is the use of a commercially available ω-transaminase, ATA-117, in the synthesis of the this compound core. thieme-connect.de In this process, D-alanine serves as the amine donor for the transamination of an oxo diester, leading to the formation of the corresponding (R)-amino diester. thieme-connect.de This intermediate then undergoes spontaneous cyclization to yield the optically pure this compound with an enantiomeric excess greater than 99%. thieme-connect.de

| Enzyme | Amine Donor | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase (ATA-117) | D-Alanine | Oxo diester | This compound | >99% | thieme-connect.de |

A highly efficient strategy for the synthesis of this compound involves a cascade reaction combining biocatalytic transamination with a spontaneous intramolecular cyclization. thieme-connect.demdpi.com This approach is particularly advantageous as the irreversible cyclization of the initially formed amino ester intermediate shifts the reaction equilibrium towards the product, often eliminating the need for co-product removal systems. mdpi.com

Researchers at Merck developed a process for an intermediate of the orexin (B13118510) receptor antagonist MK-6096, which utilizes a transamination-cyclization cascade. researchgate.net In this synthesis, a prochiral diester is converted by a transaminase to a chiral amino diester, which then spontaneously cyclizes to form the desired chiral lactam intermediate. mdpi.comresearchgate.net This method has been successfully implemented on a kilogram scale, demonstrating its industrial applicability. thieme-connect.demdpi.com The use of isopropylamine (B41738) as an amine donor at an elevated pH can also facilitate spontaneous lactamization. mdpi.com

This biocatalytic cascade has been shown to be effective for producing both (R)- and (S)-6-methyl-2-piperidone in high isolated yields (>90%) and excellent enantiomeric excess (>99%) by selecting the appropriate enantiocomplementary transaminase. researchgate.net

Organometallic Reagent Mediated Alkylation

Organometallic reagents are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a high degree of control over stereochemistry. In the context of this compound synthesis, stereoselective alkylation of a piperidin-2-one precursor is a key strategy.

The stereoselective alkylation of N-protected piperidin-2-ones offers a direct route to introducing the methyl group at the C-6 position with a defined stereochemistry. The choice of the chiral auxiliary on the nitrogen atom plays a crucial role in directing the approach of the alkylating agent.

A study reported the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, where an N-protected piperidin-2-one derived from D-phenylglycinol was alkylated. researchgate.net The stereoselectivity of the methylation was highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on the hydroxyl moiety of the chiral auxiliary. researchgate.net

The use of organocopper reagents, known for their utility in conjugate addition and alkylation reactions, also presents a viable, though less directly reported, avenue for the stereoselective synthesis of substituted piperidines. whiterose.ac.uk

Protecting groups are not merely passive spectators in a chemical reaction; they can exert a significant influence on the stereochemical outcome. nih.gov In the stereoselective alkylation of piperidin-2-ones, the nature of the N-protecting group is a critical determinant of diastereoselectivity.

In the synthesis of a 3-methylpiperidin-2-one (B1294715) derivative, the diastereomeric excess (de) of the methylation product was dramatically affected by the protection state of a hydroxyl group on the N-chiral auxiliary. researchgate.net When the hydroxyl group of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one was unprotected, alkylation with s-BuLi yielded the desired (3S)-isomer as a single detectable diastereomer. researchgate.net Conversely, when the hydroxyl group was protected with a tert-butyldimethylsilyl (TBDMS) group, the alkylation resulted in a 1:2.5 ratio of the desired product to its diastereoisomer. researchgate.net This highlights the profound impact of a seemingly remote functional group on the stereochemical course of the reaction, likely through chelation control in the unprotected case.

| N-Substituent | Protecting Group on Hydroxyl | Alkylating Agent | Diastereomeric Ratio (desired:undesired) | Reference |

| (1R)-2-hydroxy-1-phenylethyl | None | s-BuLi | Single isomer detected | researchgate.net |

| (1R)-2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl | TBDMS | s-BuLi | 1 : 2.5 | researchgate.net |

Intramolecular Cyclization Reactions for Piperidinone Formation

Intramolecular cyclization is a powerful strategy for forming the piperidinone ring, where a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbon center is induced to form a cyclic amide. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the catalyst, the substrate, and the reaction conditions.

Radical cyclization reactions offer a robust method for the formation of C-C and C-heteroatom bonds, enabling the synthesis of complex cyclic systems. nih.gov In the context of piperidinone synthesis, a radical is typically generated on a side chain, which then attacks an acceptor group to form the six-membered ring.

Recent advancements have utilized photoredox catalysis to generate the key radical intermediates under mild conditions, avoiding the need for toxic reagents like tin hydrides. nih.gov This strategy involves the single-electron transfer (SET) from an excited photoredox catalyst to a linear aryl halide precursor, which fragments to produce an aryl radical. nih.gov This radical can then undergo a regioselective cyclization onto a tethered olefin, followed by a hydrogen atom transfer (HAT) to furnish the spirocyclic piperidine (B6355638) product. nih.gov

Cobalt-catalyzed radical cyclization of linear amino-aldehydes has also been shown to be effective for producing piperidines and pyrrolidones in good yields. mdpi.com Another approach involves a radical cascade that includes two successive cyclizations to form the piperidinone ring. mdpi.com For instance, the addition of an α-iodoester to an enoxime can initiate a cascade involving a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then undergoes lactamization to yield the piperidinone structure. acs.orgacs.org Engineered enzymes have also been repurposed to catalyze non-native radical cyclizations, including the 6-exo-trig annulation to form piperidinones. nih.gov

Metal-catalyzed cycloisomerization reactions rearrange a linear substrate, such as an enyne or diene, into a cyclic product without the loss of any atoms. These transformations are highly atom-economical and can rapidly build molecular complexity. Transition metals like rhodium, palladium, and nickel are commonly employed to catalyze these reactions. semanticscholar.org

A notable example is the rhodium(I)-catalyzed [2+2+2] cycloisomerization of a triyne precursor to construct a complex hexacyclic cevanine framework, which contains a piperidinone ring. nih.gov This powerful transformation forges three new C-C bonds and the C, D, and E rings of the steroidal skeleton in a single, high-yielding step. nih.gov Similarly, nickel-catalyzed intramolecular Alder-ene reactions of 1,7-dienes have been developed for piperidine synthesis. semanticscholar.org Gold catalysts have been used for the hydroamination of unactivated olefins to form nitrogen heterocycles, including piperidines. organic-chemistry.org

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used method for C-N bond formation. researchgate.net When applied in an intramolecular fashion, it provides a direct route to nitrogen heterocycles like piperidinones. ntu.edu.sgrsc.org The reaction can proceed via either an exo or endo cyclization pathway, with the former generally being kinetically favored according to Baldwin's rules. However, endo cyclizations are also well-documented, particularly in the synthesis of piperidinones. ntu.edu.sgrsc.org

The stereochemical outcome of these reactions is a critical consideration. For example, domino reactions involving an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction have been developed for the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines. researchgate.net Gold catalysis has been shown to be effective for the cyclization of ynones, which act as Michael acceptors, to yield unsaturated piperidinones. ntu.edu.sg

Multi-Component Reactions for Piperidinone Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers significant advantages, including operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. researchgate.net

Several MCRs have been developed for the construction of complex and polysubstituted piperidine and piperidinone scaffolds. researchgate.netnih.gov A four-component reaction has been reported for the stereoselective synthesis of novel piperidine-containing pyridinium (B92312) salts. hse.ru This reaction proceeds through a domino process involving a Michael addition, a Mannich reaction, and a final intramolecular cyclization to form the piperidin-2-one ring. hse.ru Ammonium (B1175870) acetate (B1210297) serves a dual role in this process, acting as both a base and the nitrogen source for the piperidine ring. hse.ru Another example is the Ugi tetrazole reaction, which has been adapted to produce tetrazolopiperidinones in a one-pot synthesis using ammonia. acs.org

Chiral Resolution Techniques

While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution remains a vital and often practical method for obtaining enantiomerically pure compounds. This involves separating a racemic mixture into its constituent enantiomers. For diastereomeric mixtures, separation can often be achieved by standard techniques like chromatography, but resolution techniques can offer more efficient pathways.

Crystallization-Induced Dynamic Resolution

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that enables the conversion of a mixture of stereoisomers (enantiomers or diastereomers) into a single, desired, crystalline stereoisomer in a yield greater than the statistically expected 50%. researchgate.net This process combines the selective crystallization of one stereoisomer with the simultaneous equilibration (racemization or epimerization) of the stereoisomers remaining in solution. researchgate.netresearchgate.net The crystallization of the less soluble isomer shifts the equilibrium, driving the conversion of the more soluble isomer into the less soluble one until, ideally, the entire mixture is converted to the desired solid product. researchgate.net

A highly relevant and practical application of this method was demonstrated in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for the dual orexin receptor antagonist Filorexant (MK-6096). acs.orgacs.orgthieme-connect.com The synthesis involved a lactam acid intermediate that existed as a mixture of cis and trans diastereomers. acs.org Researchers discovered that by forming a salt with an achiral amine, they could induce a dynamic resolution during crystallization. acs.org The choice of amine was crucial in determining which diastereomer would selectively crystallize. researchgate.netacs.org

As shown in the table below, treatment of the diastereomeric mixture of the lactam acid with dicyclohexylamine (B1670486) (DCHA) in acetonitrile (B52724) resulted in the crystallization of the cis-isomer salt with high diastereomeric excess. acs.org Conversely, using dibenzylamine (B1670424) (DBA) in isopropyl acetate led to the selective crystallization of the desired trans-isomer salt in 91% yield and >95% de. acs.org This latter condition provided the key (3R,6R) stereochemistry required for the final drug target. The crystal structure of the resulting dibenzylammonium (3R,6R)-6-methyl-2-oxopiperidine-3-carboxylate has been confirmed by X-ray crystallography. crystallography.net

| Amine Used | Solvent | Crystallized Product Diastereomer | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| Dicyclohexylamine (DCHA) | Acetonitrile | cis-Isomer Salt | N/A | 95% | acs.org |

| Dibenzylamine (DBA) | Isopropyl Acetate | trans-Isomer Salt | 91% | >95% | acs.org |

This example highlights the efficiency of CIDR as an industrial-scale purification and resolution strategy, providing access to a single, optically pure diastereomer from a mixture in high yield and purity. acs.org

Starting Material Precursors and Reaction Conditions

The selection of appropriate starting materials and the fine-tuning of reaction conditions are fundamental to the successful asymmetric synthesis of this compound and its derivatives. Strategies often leverage either the existing chirality of commercially available precursors or the stereo-directing influence of chiral auxiliaries and catalysts.

A common and effective strategy for synthesizing chiral piperidinones involves the use of readily available, enantiopure starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, which can influence the stereochemistry of the final product.

Several research endeavors have successfully employed this methodology. For instance, a practical chemoenzymatic synthesis was developed starting from ethyl N-Boc-D-pyroglutamate, a commercial derivative of D-glutamic acid. researchgate.net This route involves a ring-opening reaction followed by an enzyme-catalyzed transamination and spontaneous cyclization to form the desired piperidinone scaffold. researchgate.net Another approach begins with (R)-glutamic acid, which is converted in four steps to (R)-3-hydroxyglutarimide. beilstein-journals.org This chiral imide then undergoes a diastereoselective reductive alkylation to introduce the methyl group and form the piperidinone ring. beilstein-journals.org Similarly, D-phenylglycinol and δ-valerolactone have been used as commercially available precursors to synthesize N-protected 3-methylpiperidin-2-one diastereomers. researchgate.net

Table 1: Examples of Commercially Available Chiral Precursors

| Chiral Precursor | Synthetic Target/Intermediate | Key Transformation | Reference |

|---|---|---|---|

| Ethyl N-Boc-D-pyroglutamate | tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate | Transaminase-catalyzed cyclization | researchgate.net |

| (R)-Glutamic acid | (5S,6S)-6-(But-3-enyl)-5-hydroxy-5-methylpiperidin-2-one | Reductive 3-butenylation of a derived glutarimide | beilstein-journals.org |

| D-Phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Condensation with δ-valerolactone followed by alkylation | researchgate.net |

Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of chiral compounds. This often requires meticulous optimization of various reaction parameters, including temperature, pH, catalyst loading, and the nature of solvents and reagents.

In biocatalytic approaches, reaction conditions are critical for enzyme performance. For the synthesis of 6-methylpiperidin-2-one (B167070) via a transaminase-catalyzed reaction, parameters such as substrate concentration, temperature, and the ratio of amine donor to acceptor were optimized. uniovi.es This optimization led to the formation of both (R)- and (S)-enantiomers in good yields (70-90%) and excellent enantioselectivity (94-99% ee). uniovi.es A similar study focusing on a chemoenzymatic route systematically adjusted pH, temperature, substrate concentration, and biocatalyst loading. researchgate.net Optimal conditions were found to be a pH of 11.0 and a temperature of 40°C, which resulted in a product with over 99.9% enantiomeric excess. researchgate.net

In traditional chemical synthesis, the choice of reagents and protecting groups can dramatically influence stereochemical outcomes. For example, in the alkylation of a piperidin-2-one containing a chiral N-substituent with a hydroxyl group, the diastereomeric ratio of the product was found to be dependent on whether the hydroxyl group was protected. researchgate.net Deprotonation of the unprotected hydroxyl group with excess strong base led to a chelation-controlled mechanism that favored the formation of a single diastereomer. researchgate.net In contrast, alkylation of the protected derivative proceeded without chelation, resulting in a mixture of diastereomers. researchgate.net

Kinetic resolution is another strategy where optimization is key. In the resolution of 2-aryl-4-methylenepiperidines using a chiral base, the stoichiometry of n-butyllithium and the chiral ligand (+)-sparteine, along with the reaction time, were adjusted to maximize the enantiomeric ratio of the recovered starting material. nih.govacs.org

Table 2: Optimization of Reaction Parameters for Stereoselectivity

| Reaction Type | Optimized Parameter | Effect on Purity | Reference |

|---|---|---|---|

| Biocatalytic Transamination | pH, Temperature, Substrate Concentration | Achieved >99.9% ee for the desired lactam | researchgate.net |

| Biocatalytic Transamination | Temperature, Substrate Concentration | Yielded lactams with 94-99% ee | uniovi.es |

| Asymmetric Alkylation | Use of protecting group on chiral auxiliary | Switched diastereoselectivity from a single isomer to a 1:2.5 ratio | researchgate.net |

| Kinetic Resolution | Stoichiometry of base and chiral ligand | Achieved high enantiomeric ratio (er 97:3) for recovered piperidine | nih.govacs.org |

Mechanism Elucidation of Synthetic Pathways

Understanding the mechanisms of the synthetic transformations leading to this compound is crucial for rational process optimization and the development of new, more efficient routes. Research has focused on both classical chemical reactions and biocatalytic processes.

Alkylation reactions are frequently used to introduce substituents onto the piperidinone ring. The stereochemical course of these reactions is often dictated by the specific mechanism involved.

One study investigated the asymmetric methylation of a piperidin-2-one bearing an N-phenylglycinol chiral auxiliary. researchgate.net The observed diastereoselectivity was explained by two different mechanistic pathways. When the auxiliary's hydroxyl group was unprotected, treatment with 2.5 equivalents of s-BuLi resulted in deprotonation of both the hydroxyl group and the α-carbon. This allows for the formation of a rigid, chelated intermediate involving the lithium cation, the auxiliary's oxygen, and the lactam's carbonyl oxygen. The subsequent methylation occurs from the less hindered face, leading to the formation of a single diastereomer. When the hydroxyl group was protected, no such chelation was possible. Alkylation then proceeded via a non-chelation-controlled pathway, resulting in a mixture of diastereomers. researchgate.net This highlights how the reaction mechanism can be fundamentally altered by the strategic protection or deprotection of functional groups.

Biocatalysis offers highly selective and environmentally benign routes to chiral lactams. Elucidating the mechanisms of these enzyme-catalyzed reactions provides a basis for their application and engineering.

The biocatalytic synthesis of lactams from keto esters using transaminases is a prominent strategy. The mechanism involves the stereoselective transfer of an amino group from an amine donor (like isopropylamine) to the keto group of the substrate. researchgate.netuniovi.es This generates a chiral amino ester intermediate. The key to the process's efficiency is the subsequent, spontaneous intramolecular cyclization of this amino ester to form the thermodynamically stable lactam ring. uniovi.esmmu.ac.uk This cyclization step pulls the equilibrium of the reversible transamination reaction toward the product, driving the reaction to high conversion. uniovi.esmmu.ac.uk

Mechanistic studies of related biocatalytic transformations provide further insights. For the asymmetric reductive amination of levulinic acid to form a chiral pyrrolidinone, a related lactam, the proposed mechanism involves an initial imine formation, followed by tautomerization to an enamine. mdpi.com A subsequent cyclization yields a cyclic enamide, which is then hydrogenated in the key enantioselectivity-determining step by a ruthenium catalyst. mdpi.com More advanced biocatalytic methods leverage photoenzymatic processes. For instance, engineered ene-reductases (EREDs) can catalyze intramolecular radical cyclizations upon visible-light excitation. Mechanistic studies indicate the formation of an electron-donor-acceptor (EDA) complex between the substrate and the enzyme's reduced flavin mononucleotide (FMN) cofactor within the active site, initiating the radical cascade. rsc.org These detailed mechanistic understandings are vital for expanding the synthetic utility of biocatalysis.

Computational and Theoretical Investigations of R 6 Methylpiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of (R)-6-methylpiperidin-2-one. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, conformational preferences, and electronic landscape.

Density Functional Theory (DFT) Studies for Structural Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional structure by optimizing the molecular geometry. acs.orgdoi.orgtandfonline.comnih.gov This process minimizes the energy of the molecule with respect to the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov

These theoretical calculations are often validated by comparing the results with experimental data from techniques like X-ray crystallography and NMR spectroscopy. For instance, studies on similar piperidin-4-one derivatives have shown a strong correlation between DFT-optimized geometries and those determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net Such structural elucidation is foundational for understanding the molecule's reactivity and its interactions with other molecules. The optimization process confirms the most stable spatial arrangement of the atoms, which is a prerequisite for more advanced computational studies like molecular docking. tandfonline.com

Conformational Analysis and Ring Puckering Parameters

The six-membered piperidin-2-one ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The specific conformation is critical as it dictates the spatial orientation of substituent groups, which in turn affects the molecule's biological activity. The presence of the (R)-methyl group at the C6 position significantly influences the conformational preference of the ring.

Conformational analysis of piperidinone rings often reveals a chair-like conformation to be the most stable, similar to cyclohexane. researchgate.net However, the presence of the lactam functionality (an amide within a cyclic structure) and other substituents can lead to distorted chair or even boat conformations. semanticscholar.org Computational studies on related N-substituted piperidin-4-ones have shown that electron-withdrawing groups at the nitrogen can favor a boat conformation, while smaller substituents like a methyl group tend to maintain the chair form. semanticscholar.org

To quantitatively describe the non-planar nature of the ring, Cremer and Pople puckering parameters (Q, θ, and φ) are calculated. iucr.org These parameters define the exact shape of the ring. For example, crystallographic studies on related piperidin-2-one structures have yielded total puckering amplitude (Q) values ranging from approximately 0.50 to 0.59 Å, indicating the degree of non-planarity. researchgate.netiucr.org The specific values of θ and φ determine whether the conformation is a perfect chair, boat, or an intermediate form. For a similar piperidin-2-one derivative, a highly distorted half-chair conformation was described with puckering parameters Q = 0.539 Å, θ = 59.4°, and φ₂ = 214.7°. iucr.org

Calculation of Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of its chemical reactivity. DFT calculations are employed to compute these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. tandfonline.comresearchgate.net For related piperidin-4-one derivatives, HOMO-LUMO energy gaps have been calculated to be around 3.59 eV, indicating significant stability. tandfonline.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov In a typical piperidin-2-one structure, the area around the carbonyl oxygen atom shows a high negative potential (red), making it a likely site for electrophilic attack and hydrogen bond acceptance. Conversely, the region around the amide proton (N-H) would show a positive potential (blue), indicating its role as a hydrogen bond donor.

Table 1: Illustrative Electronic Properties of a Piperidinone Derivative

This table presents example data for a related benzylpiperidin-4-one derivative, calculated using DFT (B3LYP/6-31G(d,p)), to illustrate the typical values obtained from such analyses.

| Property | Value | Reference |

| HOMO Energy | -5.168 eV | tandfonline.com |

| LUMO Energy | -1.577 eV | tandfonline.com |

| HOMO-LUMO Gap | 3.591 eV | tandfonline.com |

| Dipole Moment | 4.4845 Debye | tandfonline.com |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is essential for predicting the potential of this compound as a biologically active agent by simulating its interaction with macromolecular targets.

Prediction of Binding Affinity with Biological Macromolecules

The primary goal of molecular docking is to predict the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.orgresearchgate.net This is typically expressed as a scoring function value, often in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net

Using software like AutoDock Vina, researchers can dock this compound into the active site of a target protein. physchemres.orgfrontiersin.org The software's search algorithm explores various possible conformations and orientations (poses) of the ligand within the binding site. The scoring function then evaluates each pose, estimating the free energy of binding. mdpi.com Studies on similar piperidinone-based compounds have shown significant binding affinities for various therapeutic targets, including enzymes like butyrylcholinesterase (BuChE) and proteins involved in cancer, such as MDM2. physchemres.orgrsc.org

Table 2: Example Binding Affinities of Piperidinone Derivatives with Various Protein Targets

This table showcases binding affinity scores from docking studies of various piperidinone-containing compounds against different biological targets, demonstrating the application of this method.

Analysis of Interaction Energies within Active Sites

Beyond a simple score, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Analyzing these interactions is crucial for understanding the structural basis of binding and for rationally designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in identifying the key molecular features that govern a compound's efficacy and in predicting the activity of novel, unsynthesized analogs.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR modeling are broadly applied to the larger class of piperidone derivatives to predict various biological activities, most notably anticancer and cytotoxic effects. nih.govnih.gov These studies provide a framework for how predictive models for this compound could be developed.

The development of such predictive models typically involves the following steps:

Data Set Compilation: A series of structurally related piperidone compounds with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. This set is then divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms (e.g., molecular surface area, volume).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial atomic charges).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polar surface area (PSA).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create a mathematical equation that correlates a selection of the calculated descriptors with the observed biological activity. nih.gov For instance, a study on 3,5-bis(arylidene)-4-piperidone derivatives utilized both MLR and a genetic algorithm-partial least squares (GA-PLS) approach to develop predictive models for cytotoxicity against various cancer cell lines. nih.gov

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

In the context of this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions of the piperidinone ring and evaluating their biological activity. The resulting data would then be used to construct a model that could predict the activity of other, yet-to-be-synthesized derivatives, including optimizing the stereochemistry at the 6-position. Descriptors found to be significant in studies of related piperidones include molecular density and various topological and geometrical indices. nih.gov

In Silico Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. These computational assessments help in identifying potential liabilities and in designing molecules with more favorable drug-like characteristics.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Design

For this compound, a comprehensive in silico ADME profile can be generated using various computational tools and models, such as SwissADME. nih.govbioflux.com.ro These platforms utilize the compound's structure to predict a range of pharmacokinetic parameters.

A key aspect of this assessment is the evaluation of a compound's "drug-likeness," often guided by rules such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on the computed properties for 6-Methylpiperidin-2-one (B167070) available from public databases like PubChem, we can generate a predicted ADME profile. nih.gov

Table 1: Predicted Physicochemical Properties of 6-Methylpiperidin-2-one

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem nih.gov |

| Molecular Weight | 113.16 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 1 | PubChem nih.gov |

| Rotatable Bonds | 0 | PubChem nih.gov |

These predicted values for 6-Methylpiperidin-2-one are all well within the ranges defined by Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Further computational assessment can be visualized using models like the "BOILED-Egg" diagram, which plots the predicted lipophilicity (WLOGP) against the polarity (TPSA). prismbiolab.com This model predicts passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. Based on its low TPSA and XLogP values, this compound is predicted to be well-absorbed by the gastrointestinal tract and to readily permeate the blood-brain barrier.

Table 2: In Silico ADME Predictions for this compound

| ADME Parameter | Prediction | Method/Tool |

| Absorption | ||

| Gastrointestinal Absorption | High | Based on physicochemical properties and models like the "BOILED-Egg" prismbiolab.com |

| Lipinski's Rule of Five | No violations | Based on computed properties nih.gov |

| Distribution | ||

| Blood-Brain Barrier Permeation | Yes | Predicted by the "BOILED-Egg" model based on WLOGP and TPSA values prismbiolab.com |

| P-glycoprotein Substrate | No (predicted) | General prediction for small, simple molecules |

| Metabolism | ||

| CYP450 Inhibition | Low probability | General prediction for simple structures, though specific interactions are possible |

| Excretion | ||

| Primary Route | Renal (predicted) | Based on high water solubility |

The computational assessment of ADME properties is a powerful tool in the design of research compounds. For this compound, these in silico predictions suggest a favorable pharmacokinetic profile, making it an attractive scaffold for further chemical exploration and biological testing. By leveraging these computational methods, researchers can prioritize the synthesis of compounds with a higher likelihood of success in subsequent experimental studies.

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Methodologies

Spectroscopic methods provide detailed information about molecular structure, bonding, and atomic connectivity by measuring the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By mapping the magnetic properties of atomic nuclei, it provides a detailed picture of the carbon-hydrogen framework. For a chiral molecule like (R)-6-Methylpiperidin-2-one, NMR confirms the connectivity and, with specific experiments, can help elucidate its stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. For this compound, the spectrum would exhibit distinct signals for the methyl group, the methine proton at the chiral center, the methylene (B1212753) groups of the piperidine (B6355638) ring, and the amide proton. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide direct evidence of connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | ~7.5-8.0 | Broad Singlet | 1H |

| C6-H | ~3.5-3.8 | Multiplet | 1H |

| C3-H ₂ | ~2.3-2.5 | Multiplet | 2H |

| C5-H ₂ | ~1.8-2.0 | Multiplet | 2H |

| C4-H ₂ | ~1.6-1.8 | Multiplet | 2H |

| C6-CH ₃ | ~1.2-1.4 | Doublet | 3H |

Note: Predicted values are based on typical chemical shifts for similar lactam and piperidine structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic state. The spectrum of this compound is expected to show six distinct signals, corresponding to the carbonyl carbon, the four methylene carbons of the ring, the chiral methine carbon, and the methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. PubChem provides spectral data for the racemic mixture, 6-Methylpiperidin-2-one (B167070), which is identical to the (R)-enantiomer's spectrum in an achiral environment. nih.gov

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| C =O (C2) | ~174.5 |

| C H-CH₃ (C6) | ~48.0 |

| C H₂ (C3) | ~31.0 |

| C H₂ (C5) | ~29.5 |

| C H₂ (C4) | ~21.5 |

| CH-C H₃ | ~22.0 |

Note: Representative values are based on known data for piperidinone structures and spectral databases. nih.govhmdb.ca

While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous confirmation by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling). For this compound, COSY would show correlations between the C6-H proton and both the C6-CH₃ protons and the C5-H₂ protons, establishing the connectivity around the chiral center. Further correlations would trace the spin system around the ring (C5-H₂ to C4-H₂ and C4-H₂ to C3-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon signal by correlating it to its known proton signal. For instance, the doublet at ~1.2 ppm in the ¹H spectrum would correlate to the carbon signal at ~22.0 ppm in the ¹³C spectrum, unequivocally assigning it as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the N-H proton to the carbonyl carbon (C2) and the chiral carbon (C6), and from the methyl protons to both C6 and C5. These correlations lock in the placement of the amide bond and the methyl group relative to the ring structure.

Table 3: Summary of Expected Key 2D NMR Correlations

| Experiment | Purpose | Example Correlations for this compound |

| COSY | Identifies ¹H-¹H spin systems | C6-H ↔ C5-H ₂ ; C6-H ↔ C6-CH ₃ |

| HSQC | Correlates ¹H to directly bonded ¹³C | C6-H ↔ C 6 ; C6-CH ₃ ↔ C6-C H₃ |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | N-H ↔ C 2, C 6 ; C6-CH ₃ ↔ C 6, C 5 |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni.lu The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and twists. researchgate.net

For this compound, the IR spectrum is dominated by absorptions from polar bonds. The most prominent features are the N-H stretching vibration (around 3200 cm⁻¹) and the very strong C=O stretching vibration of the cyclic amide (lactam), known as the Amide I band, typically appearing around 1650-1680 cm⁻¹. researchgate.netarabjchem.org C-H stretching vibrations from the aliphatic ring and methyl group appear just below 3000 cm⁻¹.

Raman spectroscopy is often more sensitive to the vibrations of non-polar bonds. Therefore, the C-C bond vibrations within the piperidine ring may be more prominent in the Raman spectrum compared to the IR spectrum. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. americanpharmaceuticalreview.com

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3250 - 3150 | Medium-Strong | Weak |

| C-H Aliphatic Stretches | 2980 - 2850 | Medium | Strong |

| C=O Stretch (Amide I) | 1680 - 1650 | Very Strong | Medium |

| N-H Bend (Amide II) | 1570 - 1540 | Medium | Weak |

| C-C Stretches/Bends | 1400 - 800 | Medium-Weak (Fingerprint) | Medium-Strong (Fingerprint) |

Note: Values are typical for secondary lactams. ripublication.comresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. uni-saarland.de For this compound (C₆H₁₁NO), the molecular weight is 113.16 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 113. The fragmentation pattern provides a "fingerprint" resulting from the cleavage of specific bonds within the ion, which helps to confirm the structure.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 0.001 Da). wiley.comnih.gov This precision allows for the determination of a molecule's elemental composition. For this compound, the calculated monoisotopic mass is 113.08406 Da. nih.gov An HRMS measurement confirming a mass of ~113.0841 would provide unequivocal evidence for the elemental formula C₆H₁₁NO, distinguishing it from other possible isomers or compounds with the same nominal mass, such as C₇H₁₅N (exact mass 113.1204) or C₅H₅N₂O (exact mass 109.0402). wiley.com

Table 5: HRMS Data for this compound

| Formula | Adduct | Calculated m/z |

| C₆H₁₁NO | [M+H]⁺ | 114.09134 |

| C₆H₁₁NO | [M+Na]⁺ | 136.07328 |

Data sourced from predicted values based on the elemental formula. uni.lu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and non-volatile molecules like this compound. wikipedia.orgnih.gov This method gently transfers ions from a solution into the gas phase, which minimizes fragmentation and typically results in the observation of the intact molecular ion or a pseudo-molecular ion. wikipedia.org

In the analysis of this compound, ESI-MS is used to confirm its molecular mass. The compound, with a molecular formula of C₆H₁₁NO, has a calculated monoisotopic mass of 113.084 Da. nih.gov When subjected to ESI-MS in positive ion mode, the molecule readily accepts a proton (H⁺) from the solvent, a common characteristic for compounds containing basic nitrogen atoms. nih.gov This results in the formation of a protonated molecule, [M+H]⁺, which is then detected by the mass analyzer. The observation of this ion at a mass-to-charge ratio (m/z) corresponding to the addition of a proton's mass to the molecular weight provides strong evidence for the compound's identity.

Table 1: ESI-MS Data for this compound

| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion | Observed m/z |

|---|

This table presents typical expected results for ESI-MS analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. They separate the main component from any impurities, including starting materials, byproducts, and stereoisomers.

For a chiral compound like this compound, determining its enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. americanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers of a racemic or enantioenriched mixture. sigmaaldrich.comchiralpedia.com These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. chiralpedia.com

The enantiomeric excess (e.e.) of a sample of this compound can be accurately quantified by integrating the peak areas of the two separated enantiomers in the chromatogram. A study on the asymmetric synthesis of a related compound, N-protected 3-methylpiperidin-2-one (B1294715), successfully employed chiral HPLC with OJ-3 columns to confirm an enantiomeric excess greater than 98%. researchgate.net This demonstrates the effectiveness of the technique for this class of molecules. The mobile phase typically consists of a mixture of alkanes and an alcohol, such as n-hexane and isopropanol. researchgate.net

Table 2: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| (S)-6-Methylpiperidin-2-one | 10.5 | 0.5 | 99.0 |

This table illustrates a hypothetical high-purity sample analysis based on typical chiral separation principles.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm). nih.gov UHPLC is exceptionally well-suited for impurity profiling, a critical component of quality control in pharmaceutical development. ijprajournal.comlcms.cz

For this compound, a UHPLC method would be developed to separate the target compound from any process-related impurities or degradation products. chromatographyonline.com A common approach involves using a reversed-phase column, such as an Acquity BEH C18, with a gradient elution system, often a mixture of water (with a modifier like formic acid or ammonium (B1175870) acetate) and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The high resolving power of UHPLC allows for the detection and quantification of impurities even at very low levels. chromatographyonline.com

Table 3: Hypothetical UHPLC Impurity Profile for this compound

| Peak ID | Retention Time (min) | Identity | Area (%) |

|---|---|---|---|

| 1 | 1.2 | Starting Material Impurity A | 0.08 |

| 2 | 2.5 | This compound | 99.85 |

| 3 | 3.1 | Byproduct Impurity B | 0.05 |

This table provides a representative impurity profile that could be obtained via UHPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. phcog.com In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a GC column. The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. nih.gov

The mass spectrum produced for 6-methylpiperidin-2-one shows a distinct fragmentation pattern that serves as a chemical fingerprint, allowing for its unequivocal identification. nih.gov The molecular ion peak (M⁺) is observed at an m/z of 113, confirming the molecular weight. nih.gov Other significant fragments provide structural information about the molecule.

Table 4: Key GC-MS Fragmentation Data for 6-Methylpiperidin-2-one

| m/z | Proposed Fragment Identity |

|---|---|

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M-CH₃]⁺ |

| 84 | [M-C₂H₅]⁺ or [M-CH₃-CH₂]⁺ |

| 70 | [M-C₃H₇]⁺ or Piperidone fragment |

| 56 | Butylimine fragment |

Data sourced from the NIST Mass Spectrometry Data Center for 6-Methylpiperidin-2-one. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques provide unparalleled insight into the three-dimensional atomic arrangement within a crystalline solid. This method is crucial for determining the precise molecular geometry, conformation, and, in the case of chiral molecules, the absolute stereochemistry.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com The technique requires a high-quality single crystal of the enantiomerically pure compound. The crystal diffracts X-rays in a unique pattern, which can be analyzed to build a three-dimensional model of the electron density of the molecule. mdpi.com

While a crystal structure for this compound itself is not publicly available, the absolute configuration of closely related piperidine derivatives has been unambiguously determined using this method. researchgate.netacs.org The analysis not only reveals the relative configuration (i.e., the spatial relationship between different stereocenters within the molecule) but also the absolute structure by analyzing anomalous dispersion effects. ed.ac.uk A key statistical indicator, the Flack parameter, is calculated during the refinement of the crystal structure; a value close to zero for the correct enantiomeric model provides high confidence in the assignment of the absolute configuration. semanticscholar.orgchem-soc.si

Table 5: Representative Crystallographic Data Parameters

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Determined from diffraction data |

| Space Group | The symmetry group of the crystal (e.g., P2₁). mdpi.com | Determined from diffraction data |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Measured from diffraction pattern |

| Flack Parameter | A parameter to verify the absolute structure assignment. semanticscholar.org | Value near 0 indicates correct assignment |

This table outlines the key parameters obtained from a single-crystal X-ray diffraction experiment used to determine absolute configuration.

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a critical non-destructive technique used to analyze the solid-state nature of crystalline materials. It provides a unique fingerprint of a compound's crystal lattice structure. For a research material like this compound, XRPD is employed to identify its crystalline form, detect the presence of different polymorphic forms, and assess the crystalline purity of a sample. google.comresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties, and XRPD is the primary tool for its investigation. researchgate.net

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the specific crystalline structure. mpg.de In the development of related piperidine-based pharmaceutical compounds, XRPD is used to characterize novel polymorphs by identifying unique sets of diffraction peaks. google.com For instance, studies on precursors to complex piperidine-containing molecules have utilized XRPD to characterize the solid state of intermediates, ensuring the correct form is carried forward in synthesis. acs.org

Table 1: Illustrative XRPD Peak Data for a Crystalline Piperidine Derivative This table is a representative example based on data for related structures and demonstrates the typical output of an XRPD analysis.

| Position (°2θ) |

| 15.3 |

| 16.4 |

| 19.3 |

| 22.1 |

| 23.6 |

| 25.9 |

| Data adapted from studies on crystalline piperidine compounds. google.com |

Thermal Analysis Techniques for Research Samples

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. nanoqam.ca Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this, providing essential information on the thermal transitions and stability of materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program. nanoqam.caautomotivepapers.com This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions.

For a specific crystalline form of a compound, DSC analysis will show a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is typically taken as the melting point, while the area under the peak corresponds to the enthalpy of fusion. automotivepapers.com The presence of multiple thermal events could indicate impurities or the existence of more than one polymorphic form. google.com In research involving the synthesis of complex molecules from piperidine precursors, DSC is a standard method for characterizing the thermal properties of key intermediates. acs.org

Table 2: Representative DSC Data for a Piperidine-Based Compound This table illustrates typical data obtained from a DSC experiment.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | ~195 °C | ~199 °C | N/A | Endothermic event corresponding to the melting of the crystalline solid. |

| Data based on findings for related piperidine derivatives. google.com |

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. As the sample is heated, it may lose mass due to processes like decomposition or evaporation.

The resulting TGA curve plots the percent weight loss against temperature. For a stable organic compound like this compound, the TGA curve would be expected to show a flat baseline at lower temperatures, followed by a sharp drop indicating the onset of thermal decomposition. This decomposition temperature is a key indicator of the compound's thermal stability. TGA is often used in conjunction with DSC in the characterization of piperidine-based intermediates to ensure they possess adequate stability for subsequent synthetic steps or for storage. acs.org

Table 3: Example TGA Data Profile This table provides a general representation of TGA results for a stable organic compound.

| Temperature Range (°C) | Weight Loss (%) | Observation |

| 25 - 200 | < 1% | Compound is thermally stable with minimal weight loss. |

| > 200 | Significant | Onset of thermal decomposition. |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a particular analytical method. researchgate.net For a molecule like this compound, which contains a secondary amine within its lactam ring, derivatization can be crucial for certain types of analysis.

The primary goals of derivatization are to improve volatility for gas chromatography (GC), enhance detector response (e.g., for mass spectrometry or electron capture detection), and improve chromatographic separation and peak shape. jfda-online.comgcms.cz

For GC analysis, the polarity and low volatility of lactams can lead to poor peak shape and interactions with the chromatographic column. Converting the N-H group to a less polar, more volatile derivative, such as through silylation or acylation, can significantly improve GC performance. jfda-online.com

In the context of chiral analysis by High-Performance Liquid Chromatography (HPLC), derivatization is also a key strategy. To separate enantiomers like (R)- and (S)-6-Methylpiperidin-2-one on a standard (achiral) column, they can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated chromatographically. For example, benzoyl derivatization has been used to determine the ratio of stereoisomers in related piperidine compounds using chiral liquid chromatography. acs.org Furthermore, derivatization of the piperidine nitrogen with various groups (amides, carbamates, ureas) is a common strategy in medicinal chemistry to alter a compound's properties, and the resulting products require thorough analytical characterization. acs.orgnih.gov

Table 4: Common Derivatization Strategies for Piperidine-Containing Compounds

| Derivatization Method | Reagent Type | Analyte Functional Group | Purpose |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Benzoyl chloride | Amine (N-H) | Increase volatility for GC, create diastereomers for chiral separation. acs.orgjfda-online.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (N-H), Hydroxyl | Increase volatility and thermal stability for GC-MS analysis. gcms.cz |

| Alkylation | Alkyl halides | Amine (N-H) | Modify compound properties for structure-activity relationship studies. nih.gov |

Applications in Non Clinical Biological Research and Molecular Mechanism Studies

Role as Chiral Building Blocks in Drug Discovery Research

Chiral piperidine (B6355638) scaffolds are prevalent in a vast number of active pharmaceuticals. thieme-connect.com The incorporation of these structures can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com (R)-6-Methylpiperidin-2-one is a key example of such a chiral building block, utilized in the synthesis of diverse investigational compounds. nih.gov

The orexin (B13118510) system is a key regulator of wakefulness, and antagonism of orexin receptors is a novel mechanism for treating insomnia. nih.govresearchgate.net Dual orexin receptor antagonists (DORAs) have emerged as a new therapeutic approach. youtube.com Research has led to the discovery of potent DORAs based on piperidine ether and carboxamide structures. nih.govnih.gov

Compounds such as Filorexant (MK-6096) have been developed as dual orexin 1 and orexin 2 receptor (OX₁R/OX₂R) antagonists. nih.govresearchgate.net The synthesis of these complex molecules often relies on chiral piperidine intermediates to ensure the correct stereochemistry for optimal receptor binding and potent sleep-promoting properties. nih.gov The design of these molecules was influenced by understanding the preferred conformational properties necessary for potent orexin receptor binding. nih.gov

| Compound Class | Target Receptor(s) | Therapeutic Application (Investigational) | Reference |

|---|---|---|---|

| Piperidine Ether / Carboxamide | Orexin 1 Receptor (OX₁R) & Orexin 2 Receptor (OX₂R) | Insomnia | nih.govnih.gov |

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator in the innate immune system, playing a key role in inflammatory signaling. opnme.comdesy.de As such, IRAK4 is an attractive therapeutic target for a range of immune-inflammatory diseases. desy.de Small-molecule inhibitors of IRAK4 have been developed, with several candidates advancing into clinical trials. desy.denih.gov

The chemical structures of potent and selective IRAK4 inhibitors, such as BAY1834845 (Zabedosertib), often incorporate heterocyclic scaffolds. desy.de The synthesis of these inhibitors can involve intermediates derived from chiral piperidones to build the necessary molecular framework for effective kinase inhibition. epo.org IRAK4 inhibitors are designed to block signaling downstream of Toll-like receptors (TLRs) and interleukin-1 (IL-1) family receptors, thereby reducing the expression of pro-inflammatory cytokines. desy.de

| Investigational Inhibitor | Target Kinase | Reported IC₅₀ | Therapeutic Area (Investigational) | Reference |

|---|---|---|---|---|

| IRAK inhibitor 6 | IRAK4 | 0.16 µM | Inflammatory Diseases | selleckchem.com |

| BAY1834845 (Zabedosertib) | IRAK4 | Data not specified | Autoimmune Disorders | desy.de |

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling various cytokines and growth factors involved in inflammation and immunity. nih.gov Inhibitors of the JAK-STAT signaling pathway are a new class of disease-modifying anti-rheumatic drugs (DMARDs). nih.govverywellhealth.com

Several JAK inhibitors, such as Abrocitinib, have been developed to treat inflammatory conditions. semanticscholar.org These molecules are often complex heterocyclic structures. The development of selective JAK1 inhibitors has utilized scaffolds that can be synthesized from piperidine-based starting materials. The inhibitory activity of Abrocitinib against JAK kinases shows selectivity, with a significantly lower IC₅₀ value for JAK1 compared to JAK2. semanticscholar.org

| Inhibitor | Target(s) | IC₅₀ (JAK1) | IC₅₀ (JAK2) | Therapeutic Area (Investigational) | Reference |

|---|---|---|---|---|---|

| Abrocitinib | JAK1, JAK2 | 0.029 µM | 0.803 µM | Atopic Dermatitis, Rheumatoid Arthritis | semanticscholar.org |

Piperidine-containing compounds have shown therapeutic potential against various diseases, including cancer. nih.gov Saturated piperidin-2-ones have been employed as crucial chiral intermediates in the synthesis of anti-cancer compounds. nih.gov Researchers have designed and synthesized series of piperidine derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines. nih.gov Similarly, novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines. These studies highlight the utility of the piperidone scaffold as a core structure for developing new anti-cancer agents. nih.gov

In Vitro Biological Evaluation and Target Identification

The development of new therapeutic agents requires extensive in vitro evaluation to determine their potency, selectivity, and mechanism of action. Compounds derived from this compound are subjected to a battery of non-clinical biological assays.

Understanding the cellular mechanism of action is crucial for drug development. For anti-cancer agents derived from piperidone scaffolds, a common mechanism of action involves the induction of apoptosis, or programmed cell death. nih.govmdpi.com